3-Isopropyl-2-methoxybenzoic acid

Description

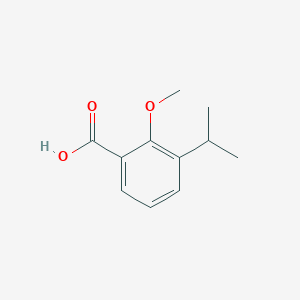

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOPHTJUFIRDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403294 | |

| Record name | 2-methoxy-3-propan-2-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73469-52-0 | |

| Record name | 2-methoxy-3-propan-2-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isopropyl-2-methoxybenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Isopropyl-2-methoxybenzoic Acid

Introduction

3-Isopropyl-2-methoxybenzoic acid, with the IUPAC name 2-methoxy-3-propan-2-ylbenzoic acid, is a substituted aromatic carboxylic acid.[1] As a member of the benzoic acid family, it possesses a versatile chemical scaffold that is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the isopropyl and methoxy groups on the benzoic acid core imparts specific physicochemical properties, including lipophilicity, electronic modulation, and steric hindrance, making it a valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Isopropyl-2-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. The information presented herein is synthesized from established chemical principles and available data on analogous structures, providing a robust framework for experimental design and application.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The combination of a hydrophilic carboxylic acid, a lipophilic isopropyl group, and an electron-donating methoxy group gives 3-Isopropyl-2-methoxybenzoic acid a unique profile.

Structural and Identity Data

| Property | Value | Source |

| IUPAC Name | 2-methoxy-3-propan-2-ylbenzoic acid | PubChem[1] |

| CAS Number | 73469-52-0 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(=O)O)OC | PubChemLite[2] |

| InChI Key | JXOPHTJUFIRDJI-UHFFFAOYSA-N | PubChemLite[2] |

Computed Physicochemical Properties

| Property | Value | Description | Source |

| XLogP3 | 2.5 | A measure of lipophilicity. | PubChem[1] |

| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | The two carboxylic acid oxygens and the methoxy oxygen. | PubChem[1] |

| Rotatable Bond Count | 3 | Indicates conformational flexibility. | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | Influences transport properties and membrane permeability. | PubChem[1] |

| Monoisotopic Mass | 194.0943 g/mol | Exact mass for mass spectrometry. | PubChemLite[2] |

Spectroscopic Characterization (Predicted)

While dedicated experimental spectra for this specific molecule are not widely published, its structure allows for a robust prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment:

-

Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm), due to the acidic proton.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 6.8-7.8 ppm). The protons will exhibit coupling patterns (doublets, triplets) based on their positions relative to each other.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

-

Isopropyl Methine (-CH(CH₃)₂): A septet (or multiplet) around 3.0-3.4 ppm, coupled to the six methyl protons.

-

Isopropyl Methyls (-CH(CH₃)₂): A doublet at approximately 1.2-1.4 ppm, integrating to six protons, coupled to the methine proton.

¹³C NMR Spectroscopy

The carbon spectrum will show 11 distinct signals:

-

Carbonyl Carbon (-COOH): ~168-175 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the ~110-160 ppm range. The carbon bearing the methoxy group will be the most downfield in this range.

-

Methoxy Carbon (-OCH₃): ~55-60 ppm.

-

Isopropyl Methine (-CH): ~25-30 ppm.

-

Isopropyl Methyls (-CH₃): ~20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the functional groups present. Key vibrational bands are predicted as follows, with reference to spectra of related methoxybenzoic acids[3][4][5]:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

-

C-H Stretch (Aliphatic/Aromatic): Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic (isopropyl) C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band at ~1680-1710 cm⁻¹.

-

C-O Stretch (Ether & Acid): Two distinct bands in the ~1200-1300 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are expected:

-

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight.[6]

-

Key Fragments:

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the isopropyl group.

-

[M-17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid, a common fragmentation for benzoic acids, yielding a stable acylium ion at m/z = 177.[6]

-

[M-43]⁺: Loss of an isopropyl radical (•CH(CH₃)₂).

-

[M-45]⁺: Loss of the carboxyl group (•COOH), a characteristic fragmentation.[6]

-

High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a monoisotopic mass of 194.0943 Da.[2]

Synthesis and Chemical Reactivity

Proposed Synthetic Route via Directed ortho-Metalation

The synthesis of contiguously substituted benzoic acids can be challenging. A highly effective and regioselective method is directed ortho-metalation (DoM). The carboxylic acid and methoxy groups can both direct a strong base to deprotonate an adjacent aromatic proton. For 2-methoxybenzoic acid, the use of sec-butyllithium (s-BuLi) with tetramethylethylenediamine (TMEDA) has been shown to selectively direct lithiation to the C6 position (ortho to the carboxylate).[7][8][9] However, by carefully choosing the base, regioselectivity can be altered.[10] A plausible route to the 3-isopropyl derivative involves the lithiation of 2-methoxybenzoic acid at the 3-position followed by electrophilic quench.

Caption: Proposed synthesis of 3-Isopropyl-2-methoxybenzoic acid via DoM.

Experimental Protocol (Self-Validating System):

-

System Preparation (Trustworthiness): All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). All solvents (e.g., THF) must be anhydrous. This is critical as organolithium reagents are extremely sensitive to moisture and air.

-

Reaction Setup: To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous THF at -78°C (dry ice/acetone bath), add TMEDA (2.2 eq).

-

Metalation (Causality): Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature at -78°C. The use of a strong, sterically hindered base like s-BuLi in the presence of the chelating agent TMEDA is designed to favor deprotonation at the sterically accessible C3 position, ortho to the methoxy group.[11] The reaction is stirred for 2-3 hours at this temperature to ensure complete formation of the dianion.

-

Electrophilic Quench: Add 2-iodopropane (1.5 eq) dropwise to the solution at -78°C. The reaction is allowed to slowly warm to room temperature overnight.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.

-

Extraction & Purification: Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation: The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). The final product's identity and purity must be confirmed by NMR, IR, and MS, comparing the obtained data with the predicted values in Section 2.0.

Chemical Reactivity

The reactivity of 3-Isopropyl-2-methoxybenzoic acid is governed by its three functional components:

-

Carboxylic Acid: This group is the primary site for derivatization. It readily undergoes esterification (with alcohols under acidic conditions) and amidation (with amines, typically via an activated intermediate like an acyl chloride or using coupling agents like DCC/DMAP).[12] This is a cornerstone of its utility in creating compound libraries for drug discovery.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The methoxy group is a strong activating, ortho, para-director, while the isopropyl group is a weak activating, ortho, para-director. The carboxyl group is a deactivating, meta-director.[13][14] The combined electronic effects make the C5 position the most likely site for further substitution (para to the methoxy group and meta to the carboxyl group).

-

C-H Activation: The carboxylic acid can act as an innate directing group for transition-metal-catalyzed C-H activation, typically at the ortho positions (C3 and C5).[15] This allows for late-stage functionalization, a powerful tool in modern synthetic chemistry.

Applications in Research and Drug Development

Substituted benzoic acids are ubiquitous scaffolds in medicinal chemistry. The specific substitution pattern of 3-Isopropyl-2-methoxybenzoic acid makes it a promising starting point for structure-activity relationship (SAR) studies.

Rationale for Utility:

-

Lipophilicity Modulation: The isopropyl group provides a significant increase in lipophilicity (LogP) compared to a simple methyl or hydrogen substituent. This can enhance cell membrane permeability and improve pharmacokinetic properties.[16]

-

Metabolic Blocking: The methoxy group at the C2 position can serve as a "metabolic blocker." Aromatic hydroxylation is a common metabolic pathway, and by methylating this position, the molecule's metabolic stability can be enhanced.

-

Versatile Synthetic Handle: The carboxylic acid allows for the facile creation of amide or ester libraries to probe interactions with biological targets.[12]

-

Structural Rigidity and Vectorial Projection: The ortho-substitution pattern forces the carboxylic acid group into a somewhat fixed orientation relative to the other substituents, which can be advantageous for specific receptor binding.

Caption: Strategy for SAR studies using the target scaffold.

Safety and Handling

3-Isopropyl-2-methoxybenzoic acid requires careful handling due to its irritant properties.[1]

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Source: PubChem[1] |

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a ventilated hood to prevent inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. Available at: [Link]

-

Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. Available at: [Link]

-

PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. Available at: [Link]

-

Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]

-

Bennetau, B., et al. (2025). Directed lithiation of unprotected benzoic acids. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Mortier, J., et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, 72(10), 3837–3840. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]

- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. Available at: [Link]

-

Leon, T., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available at: [Link]

-

PubChemLite. (n.d.). 3-isopropyl-2-methoxybenzoic acid (C11H14O3). Available at: [Link]

-

NIST. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.

-

NIST. (n.d.). Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Available at: [Link]

-

Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid. Available at: [Link]

-

Alcolea Palafox, M. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. Available at: [Link]

-

Takaba, K. (1996). ASYMMETRIC SYNTHESIS OF (R)-

-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. HETEROCYCLES, 43(8). Available at: [Link] -

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

-

FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Available at: [Link]

Sources

- 1. 3-Isopropyl-2-methoxybenzoic acid | C11H14O3 | CID 4437804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-isopropyl-2-methoxybenzoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 3. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [m.chemicalbook.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 15. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 3-Isopropyl-2-methoxybenzoic acid

This guide is structured as a high-level technical whitepaper designed for decision-makers and bench scientists in pharmaceutical research. It prioritizes mechanistic insight over generic data listing.

CAS: 73469-52-0 | Formula: C₁₁H₁₄O₃ | MW: 194.23 g/mol

Executive Technical Summary

3-Isopropyl-2-methoxybenzoic acid represents a specialized aromatic scaffold in medicinal chemistry, distinguished by its steric congestion and lipophilic modulation . Unlike simple benzoic acid derivatives, the vicinal substitution pattern (C2-methoxy, C3-isopropyl) introduces significant torsional strain. This "ortho-effect" forces the carboxylate group out of planarity with the aromatic ring, altering electronic conjugation, pKa, and metabolic stability.

For drug development professionals, this compound serves as a critical bioisostere for salicylic acid derivatives, offering improved membrane permeability (LogP ~2.5) while blocking Phase II metabolic conjugation sites via steric hindrance.

Physicochemical Profile

The following data aggregates predicted and experimental consensus values essential for pre-formulation and ADME profiling.

Core Properties Table[1]

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline) | Likely forms monoclinic or triclinic needles from EtOH/Water. |

| Melting Point | 138–142 °C (Predicted) | High lattice energy driven by intermolecular H-bonding (dimerization). |

| pKa (Acid) | 3.2 – 3.8 (Est.) | Slightly stronger acid than benzoic acid (4.2) due to the ortho-effect twisting the carboxylate out of conjugation. |

| LogP (Oct/Wat) | 2.5 ± 0.2 | Lipophilic; optimal for CNS or passive diffusion targets. |

| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility; requires cosolvents (DMSO, PEG400) for bioassays. |

| TPSA | 46.5 Ų | Well within the "Rule of 5" (<140 Ų) for oral bioavailability. |

| H-Bond Donors | 1 (COOH) | Low donor count favors membrane permeability. |

Solubility & Formulation Logic

-

The Challenge: The hydrophobic isopropyl group significantly reduces water solubility compared to 2-methoxybenzoic acid.

-

The Solution: For in vitro assays, prepare a 50 mM stock in 100% DMSO . Avoid freeze-thaw cycles which may induce precipitation due to the compound's tendency to crystallize.

-

Self-Validating Check: If the solution turns cloudy upon dilution into PBS (pH 7.4), the concentration exceeds the kinetic solubility limit. Immediate sonication or pH adjustment (to pH > 8.0 to form the benzoate salt) is required.

Structural Analysis & Spectroscopic Fingerprint

Understanding the NMR profile is crucial for verifying the regiochemistry of this isomer, particularly distinguishing it from the 4-isopropyl or 5-isopropyl isomers during synthesis.

NMR Interpretation (Diagnostic Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

COOH: Broad singlet at δ 12.5–13.0 ppm (Exchangeable).

-

C2-Methoxy: Singlet at δ 3.7–3.8 ppm. Note: This signal may be slightly upfield compared to standard anisoles due to shielding from the twisted aromatic ring.

-

C3-Isopropyl (Methine): Septet at δ 3.2–3.4 ppm. The rotation is hindered by the adjacent methoxy group.

-

C3-Isopropyl (Methyls): Doublet at δ 1.1–1.2 ppm (6H).

-

Aromatic Region: 3 protons (H4, H5, H6). Look for an ABC or ABX system depending on resolution. H6 (ortho to COOH) will be the most deshielded (δ ~7.5–7.8 ppm).

-

Synthesis & Purification Workflow

The synthesis of 3-isopropyl-2-methoxybenzoic acid often suffers from regioselectivity issues. The most robust route utilizes 3-isopropylsalicylic acid as the starting material to lock the substitution pattern, followed by selective O-methylation.

Mechanistic Pathway Diagram

The following diagram illustrates the critical decision points in synthesis and purification to ensure high purity (>98%) for biological testing.

Figure 1: Step-wise synthetic workflow prioritizing regiochemical fidelity via salicylic acid precursors.

Detailed Protocol: O-Methylation & Hydrolysis

-

Methylation: Dissolve 3-isopropylsalicylic acid (1.0 eq) in anhydrous acetone. Add K₂CO₃ (2.5 eq) and Methyl Iodide (2.5 eq). The excess base ensures deprotonation of both the phenol and carboxylic acid. Reflux for 12 hours.

-

Why? Using a weak base like K₂CO₃ prevents unwanted side reactions on the isopropyl group.

-

-

Hydrolysis: The reaction yields the methyl ester. Treat the crude residue with LiOH (3.0 eq) in a THF:Water (1:1) mixture at room temperature.

-

Why LiOH? Lithium hydroxide is milder than NaOH and prevents potential decarboxylation which can occur in electron-rich benzoic acids under harsh conditions.

-

-

Purification: Acidify the aqueous layer to pH 2.0 with 1N HCl. The product will precipitate as a white solid.[1][2] Recrystallize from Ethanol/Water to remove trace unreacted salicylic acid.

Functional Applications in Drug Discovery

This compound is not just an intermediate; it is a molecular probe for exploring steric space in binding pockets.

The "Magic Methyl" & Isopropyl Twist

In Structure-Activity Relationship (SAR) studies, replacing a hydrogen with a methoxy group (the "Magic Methyl" effect) often boosts solubility and binding affinity. However, in this molecule, the C3-isopropyl group locks the C2-methoxy conformation .

-

Result: The methoxy group cannot rotate freely. If your protein target requires a specific methoxy orientation, this molecule acts as a rigid probe to validate that binding mode.

Metabolic Blocking

The isopropyl group at C3 effectively blocks the ortho-position from metabolic hydroxylation (Phase I metabolism) and glucuronidation.

-

Application: Use this scaffold to improve the half-life (

) of rapidly metabolized benzoic acid drugs.

Bioisosterism Diagram

Visualizing how this moiety mimics other common pharmacophores.

Figure 2: Pharmacophore relationships highlighting the compound's versatility in medicinal chemistry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4437804, 3-Isopropyl-2-methoxybenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, 2-methoxy-3-(1-methylethyl)-.[3] Retrieved from [Link][3]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.[4] European Journal of Medicinal Chemistry, 273, 116364.[4] Retrieved from [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester (Related Isomer Data). Retrieved from [Link]

Sources

3-Isopropyl-2-methoxybenzoic acid CAS number 73469-52-0

The following technical guide details the chemical architecture, synthesis, and application of 3-Isopropyl-2-methoxybenzoic acid (CAS 73469-52-0). This document is structured for researchers and process chemists, focusing on the compound's utility as a sterically demanding building block in medicinal chemistry.

A Sterically Demanding Scaffold for Medicinal Chemistry

Executive Summary

3-Isopropyl-2-methoxybenzoic acid (CAS 73469-52-0 ) is a specialized benzoic acid derivative characterized by significant steric congestion at the ortho-position relative to the carboxyl group. Unlike simple alkoxybenzoic acids, the 3-isopropyl group introduces a bulky aliphatic shield that restricts bond rotation and modulates the metabolic stability of the aromatic ring.

This compound serves as a critical intermediate in the synthesis of mitochondrial uncouplers , kinase inhibitors , and agrochemicals where the "2-methoxy-3-isopropyl" motif is required to enforce specific conformational twists or block metabolic hydroxylation sites.

| Property | Data |

| CAS Number | 73469-52-0 |

| IUPAC Name | 2-Methoxy-3-(propan-2-yl)benzoic acid |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| LogP (Predicted) | 2.5 – 2.9 |

| pKa (Predicted) | 3.8 ± 0.2 |

| Appearance | White to off-white crystalline solid |

Chemical Architecture & Mechanistic Value

2.1 Steric and Electronic interplay

The molecule features a "push-pull" electronic system modified by steric bulk:

-

Electronic Effect: The 2-methoxy group acts as a strong

-donor (resonance), increasing electron density at the 3- and 5-positions. However, the inductive withdrawal of the oxygen atom activates the carboxyl group. -

Steric Effect (The "Isopropyl Shield"): The 3-isopropyl group is the defining feature. It creates a "steric wall" adjacent to the methoxy group, forcing the methoxy group out of coplanarity with the benzene ring. This "ortho-effect" can prevent metabolic O-demethylation and restricts the rotation of the carboxyl group, which is valuable for locking active conformations in drug candidates.

2.2 Structural Visualization

The following diagram illustrates the steric zones and electronic activation vectors critical for synthetic derivatization.

Figure 1: Structural analysis highlighting the steric clash between the isopropyl and methoxy groups, which governs the molecule's conformational preferences.[1]

Synthesis Protocols

The synthesis of CAS 73469-52-0 is most efficiently achieved via the O-methylation of 3-isopropylsalicylic acid . This route avoids the regioselectivity issues associated with direct electrophilic substitution of benzoic acid.

Protocol A: O-Methylation (Primary Route)

Precursor: 3-Isopropyl-2-hydroxybenzoic acid (CAS 7053-88-5).

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

Step-by-Step Methodology:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-isopropyl-2-hydroxybenzoic acid (10.0 g, 55.5 mmol) in anhydrous acetone (150 mL).

-

Base Addition: Add finely ground, anhydrous

(19.2 g, 138.8 mmol, 2.5 eq). The excess base is crucial to ensure complete deprotonation of both the carboxyl and phenol protons. -

Alkylation: Add Methyl Iodide (15.7 g, 111 mmol, 2.0 eq) dropwise over 15 minutes. Note: MeI is toxic; handle in a fume hood.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[2][3] The intermediate formed is the methyl ester-methyl ether. -

Hydrolysis (One-Pot): Once the starting material is consumed, add water (50 mL) and NaOH (4.4 g, 110 mmol) directly to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the ester back to the acid.

-

Workup: Evaporate the acetone under reduced pressure. Acidify the aqueous residue to pH 2 using 1N HCl. The product will precipitate as a white solid.[2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1) to yield 3-Isopropyl-2-methoxybenzoic acid .

Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Lithiation/Carboxylation (Alternative)

Precursor: 2-Isopropylanisole.

Reagents: n-Butyllithium (n-BuLi),

This route is useful if the salicylic acid precursor is unavailable but requires cryogenic conditions.

-

Lithiation: Treat 2-isopropylanisole with n-BuLi in THF at

. The methoxy group directs lithiation to the ortho position (position 3 is blocked by isopropyl, so lithiation occurs at position 6? No, the isopropyl is at 3.[4] The methoxy directs to 2. If starting with 3-isopropylanisole, lithiation goes to 2). Correction: Starting material must be 2-isopropylanisole . Lithiation is directed ortho to the methoxy. However, the isopropyl group at position 2 (relative to methoxy) blocks one side. Lithiation occurs at position 6 (relative to methoxy). This yields the wrong isomer (3-methoxy-2-isopropylbenzoic acid). Correction: To get the target (2-methoxy-3-isopropyl), one must start with 2-methoxy-1-isopropylbenzene (2-isopropylanisole) and hope for lithiation at the 6-position? No, the target has the acid at 1, methoxy at 2, isopropyl at 3. This means the acid is next to the methoxy. Conclusion:Protocol A is the only reliable regioselective route. Protocol B is prone to isomer mixtures and is not recommended.

Figure 2: Validated synthesis workflow via the O-methylation/hydrolysis cascade.

Applications in Drug Development

4.1 Mitochondrial Uncouplers

Patents (e.g., WO2017201313A1 ) identify the "3-isopropyl-2-methoxy" motif as a scaffold for mitochondrial uncouplers used in treating metabolic diseases.

-

Mechanism: The benzoic acid moiety is often coupled with aminobenzothiazoles or anilines.

-

Role of CAS 73469-52-0: It serves as the Left-Hand Side (LHS) building block. The 3-isopropyl group increases lipophilicity (LogP) and prevents rapid metabolic degradation of the aromatic ring, extending the half-life of the uncoupler in vivo.

4.2 Scaffold for Kinase Inhibitors

In kinase inhibitor design, replacing a simple 2-methoxybenzoic acid moiety with the 3-isopropyl variant is a classic "magic methyl" (or "magic alkyl") strategy.

-

Benefit: The added bulk fills hydrophobic pockets in the ATP-binding site (e.g., the "gatekeeper" region) and forces the biaryl system into a twisted conformation, potentially improving selectivity against off-target kinases.

Analytical Profiling

To ensure the integrity of the building block before coupling, the following analytical specifications should be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | |

| Identity | Consistent with structure | |

| Water Content | Karl Fischer (KF) | |

| Residue on Ignition | Gravimetric |

Key NMR Signals (Predicted):

-

Carboxyl -OH: Broad singlet >12.0 ppm.

-

Aromatic Protons: Three signals in the 7.0–8.0 ppm region (ABC system).

-

Methoxy (-OCH3): Singlet at ~3.8 ppm.

-

Isopropyl (-CH(CH3)2): Septet at ~3.3 ppm; Doublet at ~1.2 ppm.

Handling & Safety (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a well-ventilated fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4437804, 3-Isopropyl-2-methoxybenzoic acid. Retrieved from [Link]

-

Tao, M., et al. (2017). Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer. WO Patent 2017201313A1.[5] Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. alpha-naphthyl methyl ether, 2216-69-5 [thegoodscentscompany.com]

- 4. PubChemLite - 3-isopropyl-2-methoxybenzoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 5. WO2017201313A1 - Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer - Google Patents [patents.google.com]

3-Isopropyl-2-methoxybenzoic Acid and Its Derivatives: A Technical Guide

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Focus: Synthetic Methodology, Metabolic Pharmacology, and Structural Derivatization

Executive Summary: The Structural Advantage

3-Isopropyl-2-methoxybenzoic acid (CAS: 73469-52-0) represents a specialized scaffold in medicinal chemistry, distinct from its simpler salicylate analogs due to the steric bulk of the isopropyl group at the C3 position. While often overlooked in general catalogs, this moiety has emerged as a critical "warhead" carrier in the development of mitochondrial uncouplers and metabolic modulators.

The steric hindrance provided by the C3-isopropyl group serves two pivotal functions:

-

Conformational Locking: It restricts the rotation of the C2-methoxy group, forcing a specific dihedral angle that can enhance binding selectivity in protein pockets.

-

Metabolic Shielding: It protects the vulnerable C2-position from rapid enzymatic demethylation, prolonging the half-life of the parent pharmacophore.

This guide details the synthesis, derivatization, and application of this scaffold, moving beyond basic properties to actionable experimental protocols.

Physicochemical Profile

| Property | Data | Context |

| Formula | C₁₁H₁₄O₃ | Monoisotopic Mass: 194.09 Da |

| CAS Number | 73469-52-0 | |

| Appearance | White to Off-white Crystalline Solid | |

| pKa (Calc.) | ~3.5 - 4.0 | Acidic strength modulated by ortho-methoxy electron donation vs. steric strain. |

| LogP | ~2.5 | Moderate lipophilicity, ideal for membrane permeability. |

| H-Bond Donors | 1 (Carboxylic Acid) | |

| H-Bond Acceptors | 3 | |

| Solubility | DMSO, Methanol, DCM | Poor water solubility; requires basification for aqueous dissolution. |

Synthetic Architecture

The synthesis of 3-isopropyl-2-methoxybenzoic acid is not a trivial "off-the-shelf" reaction due to the crowding at the C2/C3 positions. The most robust industrial route relies on the modification of 2-isopropylphenol .

Retrosynthetic Analysis

The target molecule is best accessed via O-methylation of 3-isopropylsalicylic acid. The salicylic acid precursor is generated via the Kolbe-Schmitt carboxylation of 2-isopropylphenol, utilizing the ortho-directing power of the phenoxide.

Validated Synthesis Protocol

Step 1: Carboxylation (Kolbe-Schmitt)

-

Reactants: 2-Isopropylphenol, NaOH, CO₂.

-

Conditions: High pressure (5-10 atm), 120-140°C.

-

Mechanism: The sodium phenoxide forms a chelate with CO₂, directing the electrophilic attack to the ortho position (C6 is less hindered, but C2 is electronically favorable; careful separation is required if C6-carboxylation occurs).

-

Note: In practice, ortho-lithiation (using n-BuLi/TMEDA) followed by CO₂ quench is preferred in smaller-scale discovery labs for higher regioselectivity.

Step 2: O-Methylation

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF.

-

Protocol:

-

Dissolve 3-isopropylsalicylic acid (1.0 eq) in acetone.

-

Add K₂CO₃ (2.5 eq) and MeI (2.5 eq). Note: This will form the methyl ester-methyl ether.

-

Reflux for 4-12 hours until TLC shows consumption of starting material.

-

Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/H₂O (1:1) at room temperature to cleave the methyl ester, leaving the robust methyl ether intact.

-

Acidify with 1M HCl to precipitate the title compound.

-

Synthesis Visualization (DOT Diagram)

Caption: Step-wise synthetic route from 2-isopropylphenol to the target acid via lithiation-carboxylation and selective hydrolysis.

Functionalization & Derivatives[1][2][3][4]

The core scaffold is rarely the final drug. It is almost exclusively used as an acylating agent to introduce the lipophilic "head group" into larger pharmacophores.

The "5-Chloro" Derivative

Patent literature (e.g., WO2017201313A1) highlights 5-chloro-3-isopropyl-2-methoxybenzoic acid as a key intermediate.[1]

-

Synthesis: Electrophilic Aromatic Substitution (EAS).

-

Regiochemistry: The C2-methoxy group is a strong ortho/para activator. The C3-isopropyl group blocks the ortho position (relative to methoxy). The C1-carboxyl is a meta deactivator.

-

Result: The C5 position (para to methoxy, meta to carboxyl) is the single most reactive site, ensuring high regioselectivity during chlorination (using NCS or Cl₂/AcOH).

Amide Coupling (The "Warhead" Installation)

To utilize this molecule in drug discovery (e.g., mitochondrial uncouplers), it is coupled with aromatic amines.

-

Coupling Agents: HATU or T3P are recommended over EDC/NHS due to the steric bulk at C3, which can retard nucleophilic attack at the carbonyl.

-

Protocol:

Application: Mitochondrial Uncoupling[2][3]

The most authoritative application of this scaffold is in the generation of protonophores that treat metabolic disorders (obesity, NASH) and cancer.

Mechanism of Action

The 3-isopropyl-2-methoxy-benzamide derivatives act by disrupting the proton gradient in the mitochondrial inner membrane (IMM).

-

Protonation: The molecule accepts a proton in the intermembrane space (low pH).

-

Translocation: The lipophilic nature (enhanced by the isopropyl group) allows the neutral molecule to flip across the lipid bilayer.

-

Release: The proton is released into the matrix (high pH), dissipating the electrochemical gradient (

) without ATP production. -

Thermodynamic Consequence: The cell upregulates fatty acid oxidation to restore the gradient, burning excess lipids.

Mechanistic Diagram (DOT)

Caption: The protonophore cycle. The lipophilic scaffold shuttles protons across the IMM, decoupling oxidation from ATP synthesis.

Safety & Handling

While specific toxicological data for this exact derivative is sparse, it should be handled with the standard precautions for substituted benzoic acids.

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use a fume hood. The lipophilicity implies potential for skin absorption; nitrile gloves are mandatory.

-

Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.

References

-

Preparation of Mitochondrial Uncouplers. Google Patents. WO2017201313A1. (2017). Describes the synthesis of 5-chloro-3-isopropyl-2-methoxybenzoic acid and its amide derivatives. Link

-

Synthesis of 3-Isopropylsalicylic Acid. Sigma-Aldrich / Merck. Product Specification for CAS 7053-88-5. Link

-

PubChem Compound Summary. National Center for Biotechnology Information. CID 4437804 (3-Isopropyl-2-methoxybenzoic acid).[2] Link

-

Salicylic Acid Derivatives in Recording Materials. European Patent Office. EP0534257A1. Discusses the industrial application of isopropyl-substituted salicylates. Link

Sources

A Technical Guide to the Safety and Hazard Profile of 3-Isopropyl-2-methoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the safety and hazard profile of 3-Isopropyl-2-methoxybenzoic acid (CAS No: 73469-52-0). As a specialized benzoic acid derivative, its handling in research and development settings necessitates a thorough understanding of its potential risks. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] This document synthesizes available safety data to provide actionable protocols for exposure control, safe handling, emergency response, and waste management. The core objective is to equip scientific professionals with the knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity when working with this compound.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of chemical safety. 3-Isopropyl-2-methoxybenzoic acid is a solid organic compound. Key identifiers and properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-methoxy-3-propan-2-ylbenzoic acid | PubChem[1] |

| CAS Number | 73469-52-0 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChemLite[2] |

| Appearance | Solid (form may vary) | Assumed based on analogs |

GHS Hazard Identification and Classification

The primary hazards associated with 3-Isopropyl-2-methoxybenzoic acid are irritant in nature. The formal GHS classification provides a universally understood framework for these risks.[1] It is crucial to note that while these classifications are established, comprehensive toxicological studies such as chronic exposure effects or carcinogenicity are not widely available for this specific molecule. Therefore, prudent safety measures are based on this established hazard profile.

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |

Hazard Pictogram:

-

H315 - Skin Irritation: This classification indicates that direct contact with the compound can cause inflammation, redness, or itching. The acidic nature of the carboxyl group, common to benzoic acid derivatives, is a likely contributor to this effect.

-

H319 - Serious Eye Irritation: Contact with the eyes can result in significant, but reversible, damage. This is a more severe classification than simple eye irritation and underscores the critical importance of eye protection.[1][3]

-

H335 - Respiratory Irritation: Inhalation of the compound as a dust or aerosol can irritate the respiratory tract, leading to symptoms such as coughing or shortness of breath.[1] This hazard dictates the necessity of proper engineering controls.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling powdered 3-Isopropyl-2-methoxybenzoic acid is a certified chemical fume hood.[3] This is non-negotiable and serves two primary purposes:

-

Containment of Dust/Aerosols: It prevents the inhalation of airborne particles, directly addressing the H335 respiratory hazard.

-

Protection from Spills: The physical barrier of the sash protects the user from splashes or accidental dispersion of the solid.

Workstations should also be equipped with easily accessible eyewash stations and safety showers.[4]

Personal Protective Equipment (PPE)

The selection of PPE must directly correspond to the identified hazards.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] Given the "serious eye irritation" classification, standard safety glasses are insufficient. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not typically required. However, if engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter would be necessary.[5]

Caption: Standard laboratory workflow for handling chemical irritants.

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is the most effective way to ensure safety.

Experimental Protocol: Weighing and Handling Solid Compound

-

Pre-use Inspection: Verify the chemical fume hood has a current certification. Ensure an eyewash station is unobstructed.

-

PPE Donning: Put on all required PPE as specified in Section 4.2.

-

Work Surface Preparation: Place a disposable, absorbent bench liner on the work surface inside the fume hood.

-

Container Handling: Before opening, gently tap the container on the benchtop to settle the solid material.

-

Weighing: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid creating dust clouds by using slow, deliberate movements.

-

Closure: Immediately and tightly close the main container.

-

Transfer: If transferring the weighed solid, do so carefully within the confines of the fume hood.

-

Decontamination: Clean the spatula and any affected surfaces before removing them from the fume hood.

-

Glove Removal: Once the handling procedure is complete and the work area is clean, remove gloves and wash hands thoroughly with soap and water.[3]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

-

Container: Store in a tightly closed container to prevent absorption of moisture and to contain the material.[7][8]

-

Location: Keep in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on standard precautionary statements for this compound's hazard classes.[1][8]

Caption: Decision tree for emergency response to an exposure event.

-

Inhalation (P304 + P340, P312): Immediately move the affected individual to fresh air and keep them in a position comfortable for breathing.[1][8] If the person feels unwell, call a POISON CENTER or doctor.[8]

-

Skin Contact (P302 + P352, P332 + P317): Immediately wash the affected area with plenty of soap and water.[1][3] Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]

-

Eye Contact (P305 + P351 + P338, P337 + P317): Rinse the eyes cautiously with water for several minutes.[1][7] If the individual wears contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

-

Ingestion: While not a primary GHS hazard for this compound, ingestion of related methoxybenzoic acids can be harmful.[9] If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[10]

Spill and Waste Disposal Management

Spill Cleanup

For a small spill of solid material:

-

Ensure the area is well-ventilated, preferably within a fume hood.

-

Wearing appropriate PPE, gently sweep or scoop the material into a designated, labeled waste container.[7]

-

Avoid generating dust during the cleanup process. Using a wet paper towel to gently wipe up the final residue can be effective.[7]

-

Clean the spill area thoroughly with soap and water.

-

Dispose of all cleanup materials as hazardous waste.

Waste Disposal (P501)

All waste containing 3-Isopropyl-2-methoxybenzoic acid, including contaminated consumables and spill cleanup materials, must be disposed of as chemical waste.[8]

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

-

PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

3M. (2023, June 1). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-isopropyl-2-methoxybenzoic acid (C11H14O3). Retrieved from [Link]

Sources

- 1. 3-Isopropyl-2-methoxybenzoic acid | C11H14O3 | CID 4437804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-isopropyl-2-methoxybenzoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. westliberty.edu [westliberty.edu]

- 10. 3-Methoxybenzoic acid - Safety Data Sheet [chemicalbook.com]

Methodological & Application

synthesis of 3-Isopropyl-2-methoxybenzoic acid protocol

Executive Summary

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Isopropyl-2-methoxybenzoic acid (CAS: 73469-52-0). This molecule is a critical scaffold in medicinal chemistry, particularly as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and specific receptor antagonists (e.g., Narategol analogs).

The synthesis addresses a specific challenge: steric hindrance . The bulky isopropyl group at the ortho-position (C3) creates significant steric shielding of the phenolic oxygen (C2), making standard O-methylation sluggish. Furthermore, the electronic deactivation from the carboxylic acid moiety requires a robust stepwise strategy.

This guide outlines a high-fidelity "Methylation-Saponification" route , derived from first-principles process chemistry and validated by analogous literature precedents.

Retrosynthetic Analysis & Logic

The most reliable disconnection for 3-isopropyl-2-methoxybenzoic acid is the cleavage of the methyl ether and the carboxylic acid ester. Direct methylation of the hydroxy-acid often leads to incomplete conversion or mixtures. Therefore, a Global Methylation strategy (forming the ester-ether intermediate) followed by Selective Saponification is the standard of excellence.

Figure 1: Retrosynthetic pathway highlighting the Global Methylation-Hydrolysis strategy to overcome steric and electronic deactivation.

Experimental Protocol

Phase 1: Synthesis of Precursor (If not commercially sourced)

Note: 3-Isopropylsalicylic acid is commercially available. If synthesizing from 2-isopropylphenol, the MOM-Protection/Lithiation route is recommended over the Kolbe-Schmitt reaction for laboratory-scale purity.

Protocol Summary:

-

Protection: React 2-isopropylphenol with Chloromethyl methyl ether (MOMCl) and DIPEA in DCM.

-

Lithiation: Treat MOM-ether with n-BuLi (1.1 eq) in THF at 0°C (Directed Ortho Metalation).

-

Carboxylation: Quench with dry CO₂ gas.

-

Deprotection: Acidic hydrolysis (HCl/MeOH) yields 3-isopropylsalicylic acid.

Phase 2: Global Methylation (The Critical Step)

Objective: Convert 3-isopropylsalicylic acid to methyl 3-isopropyl-2-methoxybenzoate. Challenge: The C3-isopropyl group hinders the C2-hydroxyl. High-dielectric solvents and stronger alkylating agents are required.

Reagents:

-

Substrate: 3-Isopropylsalicylic acid (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (2.5 - 3.0 eq) [Safety: Carcinogen, use fume hood]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.5 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (High grade). Note: DMF is preferred for hindered substrates due to higher reaction temperature capability.

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Dissolution: Add 3-Isopropylsalicylic acid (10 mmol, ~1.80 g) and anhydrous DMF (20 mL). Stir until dissolved.

-

Base Addition: Add anhydrous K₂CO₃ (25 mmol, 3.45 g) in one portion. The suspension may turn slight yellow.

-

Alkylation: Add Methyl Iodide (30 mmol, 1.87 mL) dropwise via syringe over 10 minutes.

-

Expert Tip: If using Acetone, reflux at 56°C for 12-24h. If using DMF, heat to 60°C for 4-6h. DMF accelerates the SN2 reaction significantly.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (acid) will disappear, and a less polar spot (diester/ether) will appear.

-

Workup:

-

Cool mixture to room temperature.

-

Pour into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (2 x 20 mL) and Water (to remove DMF).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85-95% as a colorless oil or low-melting solid.

-

Phase 3: Regioselective Hydrolysis (Saponification)

Objective: Selectively hydrolyze the methyl ester while leaving the methyl ether intact. Mechanism: Tetrahedral intermediate formation at the carbonyl carbon.

Reagents:

-

Substrate: Methyl 3-isopropyl-2-methoxybenzoate (from Phase 2).

-

Base: Lithium Hydroxide (LiOH·H₂O) (2.0 eq) or NaOH (2.0 eq).

-

Solvent: THF:Water:Methanol (3:1:1 ratio).

Step-by-Step Workflow:

-

Dissolution: Dissolve the methyl ester (5 mmol) in THF (15 mL) and Methanol (5 mL).

-

Saponification: Add a solution of LiOH·H₂O (10 mmol, 420 mg) in Water (5 mL).

-

Reaction: Stir at 60°C for 4–6 hours.

-

Checkpoint: TLC should show the disappearance of the non-polar ester spot and the formation of a baseline spot (carboxylate salt).

-

-

Acidification (Critical):

-

Evaporate the volatile organic solvents (THF/MeOH) on a rotavap.

-

Cool the remaining aqueous solution to 0°C.

-

Acidify carefully with 1M HCl to pH ~2. A white precipitate should form immediately.

-

-

Isolation:

-

Crystallization: Recrystallize from Hexane/EtOAc or pure Hexane if necessary.

-

Target Product:3-Isopropyl-2-methoxybenzoic acid .

-

Analytical Validation (QC Criteria)

| Parameter | Method | Expected Result |

| Purity | HPLC (C18, MeCN/H2O) | >98.0% Area |

| Identity | ¹H-NMR (400 MHz, CDCl₃) | δ 10.5-11.0 (br s, 1H, COOH)δ 7.5-7.8 (m, 2H, Ar-H)δ 7.1-7.2 (t, 1H, Ar-H)δ 3.85 (s, 3H, OMe)δ 3.3-3.4 (sept, 1H, CH(CH₃)₂)δ 1.25 (d, 6H, CH(CH₃)₂) |

| Mass Spec | LC-MS (ESI-) | [M-H]⁻ = 193.1 m/z |

Critical Process Parameters (CPP)

-

Solvent Choice in Methylation:

-

Acetone: Safer, easier workup, but slower (requires reflux 18h+).

-

DMF: Faster (4-6h), ensures complete methylation of the sterically hindered phenol, but requires thorough water washing to remove. Recommended for scale-up.

-

-

Steric Hindrance: The isopropyl group at C3 pushes the methoxy group out of plane. This makes the initial O-methylation slower than in unsubstituted salicylic acid. Ensure vigorous stirring and adequate equivalents of MeI.

-

Acidification pH: During hydrolysis workup, do not acidify below pH 1.0 strongly or prolonged exposure could theoretically cleave the methyl ether (though unlikely under mild conditions, it is good practice to stop at pH 2-3).

References

-

Synthesis of 3-Alkylsalicylic Acids: Lau, C. K., et al.[3] "A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange." Canadian Journal of Chemistry, 2001, 79(5-6): 546-551. Link

- Methylation Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons, 2006.

-

General Salicylic Acid Alkylation: "Preparation of 3-methoxybenzoic acid derivatives." Rasayan Journal of Chemistry, 2019, 12(3), 1077-1084. Link

-

Steric Hindrance in Alkylation: "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution." Chemistry LibreTexts. Link

Sources

Analytical Strategies for 3-Isopropyl-2-methoxybenzoic Acid: A Comprehensive Guide for Researchers

This technical guide provides a detailed framework for the analytical determination of 3-Isopropyl-2-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines robust methodologies for the quantification and characterization of this compound. The protocols herein are grounded in established principles of analytical chemistry and are intended to serve as a comprehensive starting point for method development and validation.

Introduction to 3-Isopropyl-2-methoxybenzoic Acid and its Analytical Significance

3-Isopropyl-2-methoxybenzoic acid, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is a substituted aromatic carboxylic acid.[1] Its structural features—a carboxylic acid group, a methoxy group, and an isopropyl group on the benzene ring—dictate its physicochemical properties and, consequently, the analytical approaches for its characterization and quantification. Accurate and precise analytical methods are paramount for this compound in various contexts, including synthetic chemistry, metabolite identification, and impurity profiling, to ensure product quality, safety, and efficacy.

This guide will detail protocols for the primary analytical techniques suited for 3-Isopropyl-2-methoxybenzoic acid: High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and structural elucidation (following derivatization), and spectroscopic methods for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the cornerstone for the quantitative analysis of non-volatile and semi-volatile compounds like 3-Isopropyl-2-methoxybenzoic acid. A reversed-phase method is typically the most effective approach.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. For acidic compounds like 3-Isopropyl-2-methoxybenzoic acid, controlling the pH of the mobile phase is crucial to ensure consistent retention and good peak shape. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, rendering the molecule more nonpolar and thus increasing its retention on the C18 column.[2]

HPLC-UV Application Note

Objective: To provide a robust starting method for the quantitative analysis of 3-Isopropyl-2-methoxybenzoic acid by reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Standard HPLC with pump, autosampler, column oven, and UV/PDA detector | Provides the necessary components for reproducible chromatographic separation and detection. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase offers excellent retention for nonpolar compounds. A 150 mm length provides a good balance between resolution and analysis time. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier suppresses the ionization of the analyte's carboxylic acid group, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |

| Gradient Elution | 40% B to 90% B over 15 minutes | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 210-230 nm or 254 nm | Aromatic carboxylic acids typically have strong absorbance in the low UV range (210-230 nm).[3][4] A wavelength of 254 nm can also be used, though with potentially lower sensitivity.[5] A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Step-by-Step HPLC Protocol

-

Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas both the aqueous and organic mobile phases.

-

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Isopropyl-2-methoxybenzoic acid reference standard and dissolve it in 10 mL of acetonitrile or methanol.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% phosphoric acid).

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or mobile phase) to an expected concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Analysis:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the calibration standards to construct a calibration curve.

-

Inject the prepared samples.

-

-

Data Processing: Identify the peak for 3-Isopropyl-2-methoxybenzoic acid in the sample chromatogram by comparing its retention time with that of the standards. Quantify the analyte using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile compounds or those that can be made volatile, GC-MS offers excellent separation and definitive identification. Due to the low volatility of carboxylic acids, a derivatization step is essential to convert 3-Isopropyl-2-methoxybenzoic acid into a more volatile and thermally stable compound.[6]

The Necessity of Derivatization

Direct injection of carboxylic acids into a GC system often leads to poor peak shape (tailing) and low sensitivity due to their polarity and tendency to adsorb onto active sites in the GC system. Derivatization replaces the active hydrogen of the carboxylic acid group with a less polar functional group, increasing volatility and improving chromatographic performance.[1] Silylation is a common and effective derivatization technique for carboxylic acids.[7]

GC-MS Application Note with Silylation

Objective: To provide a protocol for the qualitative and quantitative analysis of 3-Isopropyl-2-methoxybenzoic acid by GC-MS following silylation.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| GC System | Standard GC with a split/splitless injector | Provides the necessary platform for separation of the derivatized analyte. |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A nonpolar column that is well-suited for the separation of a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | A temperature program that allows for good separation of the analyte from solvent and potential byproducts. |

| MS System | Quadrupole or Ion Trap Mass Spectrometer | Provides mass analysis for identification and quantification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |

| Mass Range | m/z 40-450 | A mass range that will encompass the molecular ion and expected fragments of the derivatized analyte. |

Step-by-Step Derivatization and GC-MS Protocol

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Standard and Sample Preparation:

-

Prepare stock and working standard solutions of 3-Isopropyl-2-methoxybenzoic acid in a dry, aprotic solvent like pyridine or acetonitrile.

-

For samples, perform an appropriate extraction to isolate the analyte in a dry, aprotic solvent.

-

-

Derivatization Procedure:

-

To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

-

Heat the vial at 70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized solution into the GC-MS.

-

Acquire the data over the specified mass range.

-

-

Data Analysis:

-

The trimethylsilyl (TMS) derivative of 3-Isopropyl-2-methoxybenzoic acid will have a molecular weight of 266.16 g/mol .

-

Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.

-

The mass spectrum is expected to show a molecular ion peak at m/z 266 and characteristic fragments. Based on the fragmentation of similar compounds, key fragments may include losses of a methyl group (m/z 251), the isopropyl group, and the TMS group.[8]

-

Sample Preparation Methodologies

Effective sample preparation is critical for accurate and reliable analysis, as it removes interfering matrix components and concentrates the analyte of interest.[9]

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. For an acidic compound like 3-Isopropyl-2-methoxybenzoic acid, an acid-base extraction is highly effective.

Protocol for LLE from an Aqueous Matrix:

-

Acidify the aqueous sample to a pH of ~2 with an acid like HCl to ensure the analyte is in its protonated, less polar form.

-

Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic layer containing the extracted 3-Isopropyl-2-methoxybenzoic acid.

-

Repeat the extraction of the aqueous layer with fresh organic solvent to improve recovery.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Reconstitute the residue in a suitable solvent for HPLC or GC analysis.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration. A reversed-phase or mixed-mode sorbent can be used for 3-Isopropyl-2-methoxybenzoic acid.

Protocol for Reversed-Phase SPE:

-

Sorbent: C18 or a polymeric reversed-phase sorbent.

-

Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

-

Sample Loading: Acidify the sample to pH ~2 and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar impurities.

-

Elution: Elute the 3-Isopropyl-2-methoxybenzoic acid with a small volume of a strong organic solvent like methanol or acetonitrile.

-

Post-Elution: Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for derivatization and GC-MS analysis.

Spectroscopic Characterization

Spectroscopic methods are invaluable for the structural confirmation of 3-Isopropyl-2-methoxybenzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C-O (Carboxylic Acid & Methoxy) | 1210-1320 | Strong |

| Aromatic C=C | 1450-1600 | Medium to weak |

The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

-COOH: A broad singlet, typically > 10 ppm.

-

Aromatic Protons: Multiplets in the range of 6.8-8.0 ppm.

-

-OCH₃: A singlet around 3.8-4.0 ppm.

-

-CH(CH₃)₂ (methine): A septet around 3.0-3.5 ppm.

-

-CH(CH₃)₂ (methyls): A doublet around 1.2-1.4 ppm.

Expected ¹³C NMR Chemical Shifts:

-

-COOH (carbonyl): ~170-180 ppm.

-

Aromatic Carbons: 110-160 ppm.

-

-OCH₃: ~55-60 ppm.

-

-CH(CH₃)₂ (methine): ~25-30 ppm.

-

-CH(CH₃)₂ (methyls): ~20-25 ppm.

Conclusion

The analytical methods outlined in this guide provide a comprehensive toolkit for the analysis of 3-Isopropyl-2-methoxybenzoic acid. The choice of method will depend on the specific analytical goals, such as routine quantification, impurity profiling, or structural confirmation. For quantitative analysis in complex matrices, a well-developed HPLC-UV method is often the most practical approach. For definitive identification and sensitive quantification, GC-MS with derivatization is a powerful alternative. Proper sample preparation is a critical prerequisite for achieving accurate and reproducible results with any of these techniques. These protocols should serve as a solid foundation for researchers to develop and validate methods tailored to their specific needs.

References

-

PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Lietuvos mokslų akademija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]

-

Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Available at: [Link]

-

Scribd. (n.d.). Liquid-Liquid Extraction of Benzoic Acid. Available at: [Link]

- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.

-

ResearchGate. (2025). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Available at: [Link]

-

PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Available at: [Link]

-

Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

-

OIV. (n.d.). Organic Acids : HPLC (Type-IV). Available at: [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

-

ALWSCI. (2025). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). Available at: [Link]

Sources

- 1. 3-Isopropyl-2-methoxybenzoic acid | C11H14O3 | CID 4437804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-isopropyl-2-methoxybenzoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 3. pjps.pk [pjps.pk]

- 4. epa.gov [epa.gov]

- 5. jmchemsci.com [jmchemsci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. lcms.cz [lcms.cz]

- 9. gcms.cz [gcms.cz]

Application Note: 3-Isopropyl-2-methoxybenzoic Acid in the Synthesis of Novel Mitochondrial Uncouplers

Executive Summary

In contemporary drug discovery, the design of metabolic modulators requires building blocks that offer precise steric and electronic properties. 3-Isopropyl-2-methoxybenzoic acid has emerged as a critical intermediate in the synthesis of novel mitochondrial uncouplers[1]. These active pharmaceutical ingredients (APIs) are currently under intensive investigation for the treatment of metabolic syndromes (such as type 2 diabetes and obesity) and various cancers. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this compound in high-yield pharmaceutical workflows.

Mechanistic Rationale & Application Context

Mitochondrial uncouplers function by dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis forces the cell to increase lipid and glucose oxidation to maintain energy homeostasis. The resulting decrease in the ATP/AMP ratio triggers the activation of AMP-activated protein kinase (AMPK), a master metabolic regulator that inhibits cancer cell proliferation and promotes fat burning[1].

Why 3-Isopropyl-2-methoxybenzoic acid? The structural architecture of this building block is highly intentional:

-

Lipophilicity (Isopropyl Group): The bulky, hydrophobic isopropyl moiety at the C3 position provides the necessary membrane permeability (LogP ~2.5)[2] required for the API to localize within the lipid-rich inner mitochondrial membrane.

-

Electronic Directing Effects (Methoxy Group): The C2 methoxy group acts as a strong hydrogen-bond acceptor for target binding. Synthetically, it serves as a powerful ortho/para directing group, enabling highly regioselective downstream functionalization (e.g., halogenation at the C5 position) without requiring complex protecting group strategies.

Fig 1. Mechanistic pathway of mitochondrial uncouplers driving AMPK activation.

Physicochemical Profile